

Comparative study of 2-Hydroxy-6-nitrobenzaldehyde and its isomers

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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

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A Comparative Analysis of **2-Hydroxy-6-nitrobenzaldehyde** and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **2-Hydroxy-6-nitrobenzaldehyde** and its various isomers. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the physicochemical properties, synthesis methodologies, and biological activities of these compounds. All quantitative data is presented in clear, tabular formats, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical relationships, adhering to the specified formatting guidelines.

Physicochemical Properties

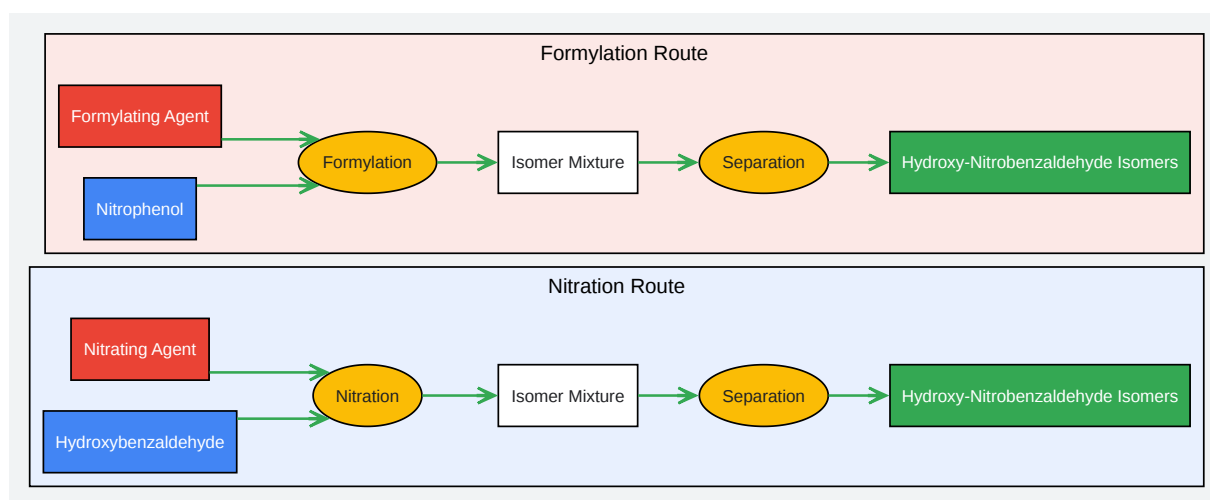
The isomers of hydroxy-nitrobenzaldehyde, while sharing the same molecular formula ($C_7H_5NO_4$) and molecular weight (167.12 g/mol), exhibit distinct physical properties due to the varied positions of the hydroxyl, nitro, and aldehyde functional groups on the benzene ring. These differences can influence their reactivity, solubility, and biological interactions.

Isomer	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-Hydroxy-6-nitrobenzaldehyde	16855-08-6[1]	167.12[1]	53-54[2]	-
2-Hydroxy-3-nitrobenzaldehyde	5274-70-4[3]	167.12[3]	-	-
2-Hydroxy-4-nitrobenzaldehyde	2460-58-4[4]	167.12[4]	-	-
2-Hydroxy-5-nitrobenzaldehyde	97-51-8[5]	167.12[5][6]	125-128[5][6]	Light yellow powder[7]
3-Hydroxy-2-nitrobenzaldehyde	42123-33-1[8]	167.12[8]	-	-
3-Hydroxy-4-nitrobenzaldehyde	704-13-2[9][10]	167.12[9][10]	127-131[10]	Solid[10]
4-Hydroxy-2-nitrobenzaldehyde	90151-04-5	167.12	-	-
4-Hydroxy-3-nitrobenzaldehyde	3011-34-5[11]	167.12[11]	-	-
5-Hydroxy-2-nitrobenzaldehyde	42454-06-8	167.12	165-169[12][13]	-

Synthesis of Hydroxy-Nitrobenzaldehyde Isomers

The synthesis of these isomers typically involves two main strategies: the nitration of a corresponding hydroxybenzaldehyde or the formylation of a nitrophenol. The choice of starting material and reaction conditions dictates the resulting isomer.

General Synthesis Workflow



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Caption: General synthesis routes for hydroxy-nitrobenzaldehyde isomers.

Experimental Protocols

1. Nitration of Salicylaldehyde (2-Hydroxybenzaldehyde)

This method is a common route to synthesize isomers like 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde. The hydroxyl group is ortho- and para-directing, leading to a mixture of products.

- Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, acetic anhydride, crushed ice.

- Procedure:
 - A solution of salicylaldehyde in acetic anhydride is cooled to 0-5 °C.
 - A pre-cooled mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.
 - The reaction mixture is stirred for a specified time and then poured onto crushed ice.
 - The precipitated product is filtered, washed with cold water, and dried.
 - The resulting mixture of isomers is then separated using techniques like fractional crystallization or column chromatography.

2. Formylation of m-Nitrophenol (Duff Reaction)

The Duff reaction is a method for the ortho-formylation of phenols and can be used to synthesize **2-Hydroxy-6-nitrobenzaldehyde** from m-nitrophenol.[\[2\]](#)

- Materials: m-Nitrophenol, hexamethylenetetramine (HMTA), glacial acetic acid or trifluoroacetic acid.
- Procedure:
 - m-Nitrophenol and HMTA are dissolved in the chosen acid solvent.
 - The mixture is heated under reflux for several hours.
 - The reaction is then hydrolyzed by adding water and heating.
 - The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
 - The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which is then purified.

3. Reimer-Tiemann Reaction

This reaction can be used to synthesize hydroxybenzaldehydes from phenols and chloroform in a basic solution. For example, 2-Hydroxy-6-nitrosalicylaldehyde can be synthesized from m-nitrophenol.[\[2\]](#)

- Materials: m-Nitrophenol, sodium hydroxide, chloroform, water, hydrochloric acid.
- Procedure:
 - A solution of sodium hydroxide in water is prepared, and m-nitrophenol is dissolved in it.
 - Chloroform is added, and the mixture is refluxed for several hours.[\[14\]](#)
 - Excess chloroform is removed by distillation.
 - The remaining solution is acidified with hydrochloric acid.
 - The product is isolated by steam distillation or extraction and purified.

Comparative Biological Activities

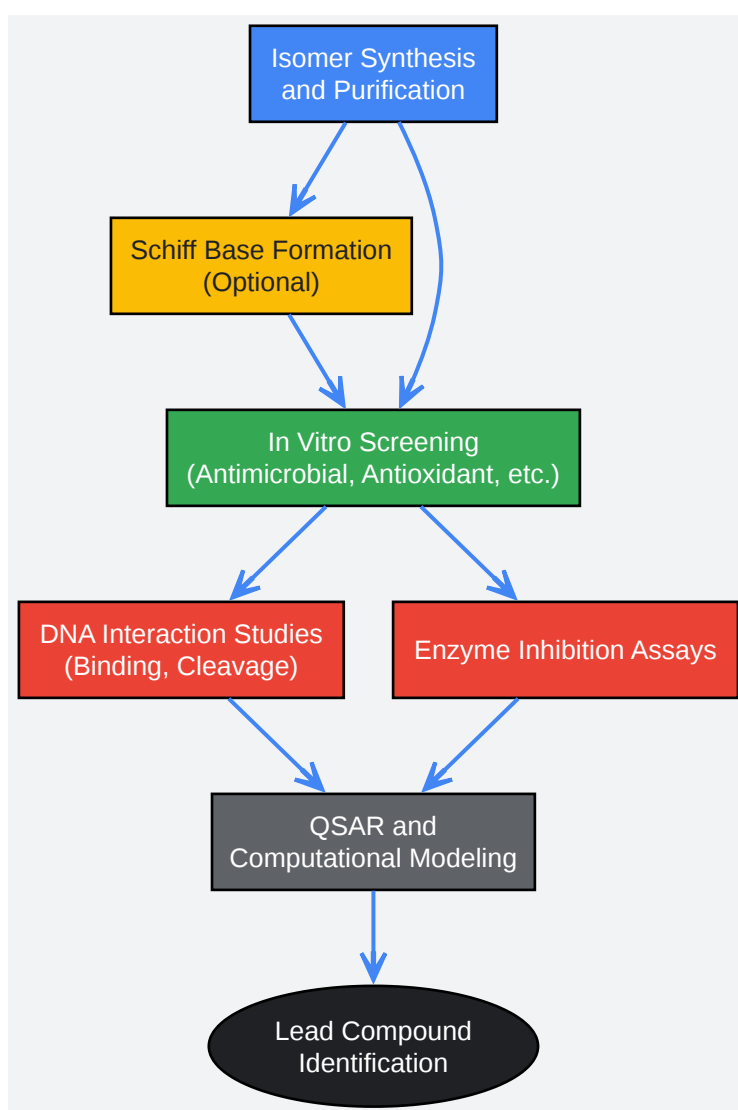
The biological activities of these isomers are of significant interest in drug discovery. The position of the functional groups can drastically alter their interaction with biological targets. Many of these compounds serve as precursors for Schiff bases, which are known for a wide range of biological effects.

- 2-Hydroxy-5-nitrobenzaldehyde: This isomer is used in the synthesis of Schiff base ligands.[\[5\]](#) It has been studied for its interaction with the rat hepatic glucose 6-phosphatase system.[\[5\]](#) Derivatives of this compound are investigated for their potential as anti-inflammatory and antimicrobial agents.[\[7\]](#)
- 2-Nitrobenzaldehyde (a related compound): While not a hydroxy-isomer, it is a key precursor for many biologically active molecules. Its derivatives, including Schiff bases and hydrazones, have shown antimicrobial, anti-inflammatory, antitumor, and antifungal properties.[\[15\]](#) It is also a starting material in the synthesis of indigo dye.[\[16\]](#)
- 3-Hydroxy-4-nitrobenzaldehyde: A study on liver alcohol dehydrogenase showed that this compound is a substrate for the enzyme, allowing for the characterization of a transient intermediate in the reduction reaction.[\[10\]](#)

- General Trends: The presence of the electron-withdrawing nitro group often enhances the biological activity of these compounds.[17] For instance, in a series of 2-hydroxythiobenzanilides, increasing the electron-accepting ability of substituents on the phenyl ring led to higher antimycobacterial activity.[17] Schiff bases derived from various hydroxy-nitrobenzaldehydes have been investigated for their antimicrobial, antioxidant, and DNA cleavage activities.[18]

Logical Relationships in Biological Activity Screening

The process of evaluating the biological potential of these isomers often follows a structured workflow, from initial synthesis to detailed mechanistic studies.



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Caption: Workflow for biological activity screening of hydroxy-nitrobenzaldehyde isomers.

In conclusion, the isomers of **2-hydroxy-6-nitrobenzaldehyde** represent a versatile class of compounds with distinct physicochemical properties and potential for diverse biological applications. The choice of isomer for a particular application, especially in drug development, depends critically on its specific substitution pattern, which dictates its synthesis, reactivity, and biological activity. This guide provides a foundational comparison to aid researchers in their selection and further investigation of these valuable chemical entities.

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